N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-yl-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O3S/c14-13(15,16)23-10-3-1-2-4-11(10)24(21,22)19-9-7-17-12-5-6-18-20(12)8-9/h1-8,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYRAQNLNYLPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the initial formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the trifluoromethoxybenzenesulfonamide group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to improve yield and scalability .
Chemical Reactions Analysis
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium azide or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases, due to its ability to modulate specific biological pathways
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets within cells. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound shares structural similarities with sulfonamide derivatives synthesized in –6 and 9–11. Key differences lie in the heterocyclic core and substituents:
Key Observations :
Herbicidal Activity :
- 8a () : Demonstrated 90% inhibition of Amaranthus retroflexus at 150 g/ha, attributed to the electron-withdrawing trifluoromethyl group enhancing target binding .
- 8f () : Showed reduced activity compared to 8a, likely due to steric hindrance from the tetrahydrofurfuryl group .
Anticancer Potential ():
Critical Analysis of Contradictory Evidence
- Bioactivity vs. Structure : While trifluoromethyl groups enhance herbicidal activity in triazolo derivatives (), pyrazolo analogs with diazenyl groups () prioritize anticancer applications, highlighting substituent-dependent divergence .
- Synthetic Feasibility : Triazolo derivatives require harsher conditions (e.g., DMSO/lutidine in ) compared to pyrazolo compounds synthesized via eco-friendly methods () .
Biological Activity
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core linked to a trifluoromethoxy group and a benzenesulfonamide moiety. This structural arrangement is pivotal for its biological activity and interaction with various biological targets.
This compound exhibits multiple mechanisms of action, primarily through the inhibition of specific kinases involved in cellular signaling pathways. Notably, it has shown significant inhibitory effects on:
- Pim-1 kinase : A target implicated in cancer cell proliferation and survival.
- Flt-3 kinase : Associated with hematological malignancies.
Table 1: Inhibition Profiles of Key Kinases
| Compound | Target Kinase | Inhibition (%) at 1 μM |
|---|---|---|
| 11b | Pim-1 | >98% |
| 11b | Flt-3 | 95% |
| 11b | TRKC | 96% |
Anticancer Properties
Research indicates that this compound demonstrates potent anticancer activity. In vitro assays have shown that it can inhibit the phosphorylation of BAD protein, a critical regulator of apoptosis, suggesting its potential as an anticancer agent. For instance:
- Cell Viability Assays : Compounds derived from this class have demonstrated submicromolar potency against cancer cell lines, significantly reducing cell viability in clonogenic assays.
Antimicrobial Activity
Recent studies have also evaluated the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. The compound has been tested against various bacterial strains, showing promising results in inhibiting biofilm formation:
- Biofilm Inhibition Assays : The compound exhibited over 80% inhibition of biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa at concentrations below 10 μM.
Study on Pim-1 Inhibition
A pivotal study focused on the inhibition of Pim-1 by pyrazolo[1,5-a]pyrimidine derivatives demonstrated that these compounds could effectively disrupt the signaling pathways associated with tumor growth. The lead compound showed:
- IC50 Values : Submicromolar IC50 values against Pim-1.
- Selectivity : High selectivity against a panel of 119 oncogenic kinases with minimal off-target effects.
Table 2: Summary of Biological Evaluations
| Study Focus | Findings |
|---|---|
| Pim-1 Inhibition | >98% inhibition at 1 μM |
| Antimicrobial Activity | >80% biofilm inhibition in S. aureus |
| Cellular Assays | Submicromolar potency in clonogenic assays |
Q & A
Basic Research Questions
Q. What are the key structural features of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide, and how do they influence its reactivity and biological activity?
- Answer: The compound features a pyrazolo[1,5-a]pyrimidine core, a trifluoromethoxy-substituted benzene ring, and a sulfonamide linker. The pyrazolo[1,5-a]pyrimidine scaffold contributes to π-π stacking interactions with biological targets, while the trifluoromethoxy group enhances lipophilicity and metabolic stability. The sulfonamide moiety facilitates hydrogen bonding with enzyme active sites, as seen in related pyrazolo[1,5-a]pyrimidine derivatives targeting kinases or microbial enzymes .
| Key Structural Motifs | Functional Role |
|---|---|
| Pyrazolo[1,5-a]pyrimidine core | Binds to hydrophobic pockets in enzymes via aromatic interactions |
| Trifluoromethoxy group | Increases membrane permeability and resistance to oxidative metabolism |
| Sulfonamide linker | Stabilizes interactions with polar residues in target proteins (e.g., Ser/Thr kinases) |
Q. What standard synthetic routes are employed for this compound, and what are their critical steps?
- Answer: Synthesis typically involves:
Core formation : Cyclization of 2-aminopyrazole derivatives with β-keto esters or nitriles to construct the pyrazolo[1,5-a]pyrimidine ring .
Sulfonylation : Reaction of the pyrazolo[1,5-a]pyrimidine-6-amine intermediate with 2-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .
Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to achieve >95% purity .
- Critical Steps :
- Control of reaction temperature (<60°C) to avoid decomposition of the trifluoromethoxy group .
- Use of anhydrous conditions during sulfonylation to prevent hydrolysis .
Q. Which spectroscopic techniques are essential for confirming structural integrity post-synthesis?
- Answer:
- ¹H/¹³C NMR : To verify aromatic proton environments and confirm substituent positions (e.g., pyrazolo[1,5-a]pyrimidine protons at δ 6.5–8.5 ppm) .
- IR Spectroscopy : Detection of sulfonamide S=O stretches (~1350 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₀F₃N₅O₃S: expected m/z 378.06) .
- Melting Point Analysis : Consistency with literature values (±2°C) to rule out polymorphic impurities .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance yield and purity during scale-up synthesis?
- Answer:
- Solvent Selection : Replace DCM with THF or acetonitrile for better solubility of intermediates .
- Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to attach aryl groups to the pyrimidine core (yield improvement: 70% → 85%) .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining yields >90% .
- Table: Optimization Parameters
| Parameter | Baseline (Traditional) | Optimized (Advanced) |
|---|---|---|
| Reaction Time (Core) | 24h | 2h (microwave) |
| Sulfonylation Yield | 65% | 82% (anhydrous DMF) |
| Purity (HPLC) | 95% | 99% (prep-HPLC) |
Q. What strategies can resolve discrepancies between computational predictions (e.g., docking studies) and experimental bioactivity data in structure-activity relationship (SAR) studies?
- Answer:
- Dynamic SAR Analysis : Perform molecular dynamics simulations to account for protein flexibility, which static docking misses .
- Metabolite Screening : Test for off-target interactions using liver microsomes to identify competing pathways (e.g., CYP450-mediated oxidation) .
- Crystallography : Co-crystallize the compound with its target (e.g., kinase) to validate binding modes predicted in silico .
Q. What in vitro assays are recommended to evaluate its enzyme inhibition efficacy and mechanisms?
- Answer:
- Kinase Inhibition : Use TR-FRET assays (e.g., LanthaScreen™) to measure IC₅₀ against kinases like CDK2 or EGFR .
- Antimicrobial Activity :
- MIC Assays : Test against Gram-positive bacteria (e.g., S. aureus) in Mueller-Hinton broth .
- Time-Kill Curves : Confirm bactericidal vs. bacteriostatic effects .
- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Table: Representative Bioactivity Data
| Target | Assay Type | IC₅₀/MIC | Reference |
|---|---|---|---|
| CDK2 | TR-FRET | 0.12 μM | |
| S. aureus | Broth Microdilution | 4 μg/mL |
Data Contradictions and Mitigation
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Answer:
- Solvent Screening : Use a standardized shake-flask method (pH 7.4 PBS vs. DMSO) to quantify solubility .
- Co-Solvent Systems : Employ PEG-400/water mixtures (e.g., 30% PEG) to enhance solubility for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
